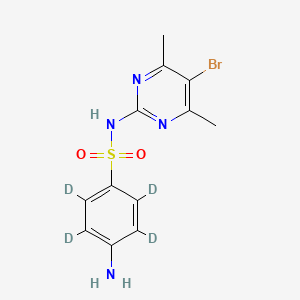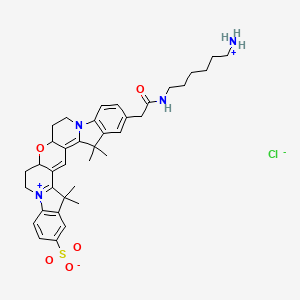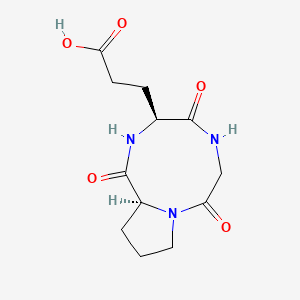
Cyclopetide 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopetide 2 is a moderately active antimicrobial peptide known for its effectiveness against Bacillus subtilis, with a minimum inhibitory concentration of 50 micrograms per milliliter . This compound belongs to the class of cyclic peptides, which are characterized by their closed-loop structure, providing them with unique stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclopetide 2, often involves complex macrocyclization techniques. One notable method is the “CyClick” strategy, which is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. This method facilitates the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%) under mild reaction conditions . Another common approach is lactamization, which can be performed in solution-phase following solid-phase peptide synthesis or on-resin cyclization .
Industrial Production Methods
Industrial production of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The use of automated peptide synthesizers and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopetide 2, like other cyclic peptides, can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bridges between cysteine residues.
Reduction: Breaking disulfide bonds to yield linear peptides.
Substitution: Introducing different functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for disulfide bond formation.
Reducing agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Substitution reagents: Including various alkylating agents for functional group modifications.
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered biological activities and stability profiles .
Aplicaciones Científicas De Investigación
Cyclopetide 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its antimicrobial properties and potential as a natural pesticide.
Medicine: Explored for its potential as a therapeutic agent due to its stability and specificity.
Mecanismo De Acción
Cyclopetide 2 exerts its effects through various mechanisms, including:
Induction of apoptosis: Triggering programmed cell death in target cells.
Inhibition of protein-protein interactions: Disrupting essential cellular processes.
Membrane permeability: Facilitating the entry of the peptide into cells.
Comparación Con Compuestos Similares
Cyclopetide 2 can be compared with other cyclic peptides such as:
Caspofungin: An antifungal cyclic peptide with a similar structure but different target specificity.
Kahalalide F: Known for its anticancer properties and different mechanism of action.
List of Similar Compounds
- Caspofungin
- Kahalalide F
- Istodax
- Kalata B1
Propiedades
Fórmula molecular |
C12H17N3O5 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
Clave InChI |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
SMILES isomérico |
C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |
SMILES canónico |
C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
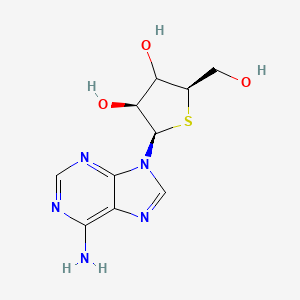
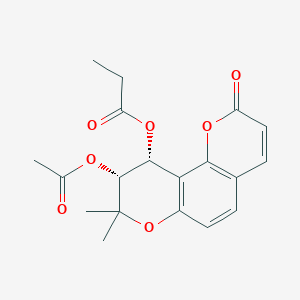
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
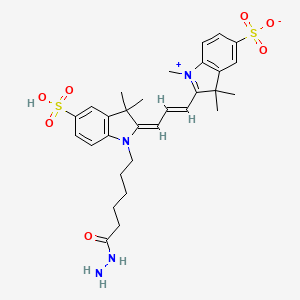
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
